molecular formula C11H11ClN2O2S B2364375 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide CAS No. 2411194-23-3

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide

Cat. No. B2364375
M. Wt: 270.73
InChI Key: PSLGQVMVOQSJNR-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide, also known as CMBA, is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of benzothiazole derivatives and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide is not fully understood, but it has been suggested that it acts by inhibiting various cellular processes, including DNA synthesis, protein synthesis, and cell cycle progression. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.

Biochemical And Physiological Effects

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial growth, and the reduction of inflammation. It has also been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory activities.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide in lab experiments is its potential as a multi-targeted agent, which may be useful in the treatment of various diseases. Additionally, its ability to inhibit cancer cell growth and induce apoptosis makes it a potential candidate for cancer therapy. However, one limitation of using 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for research on 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis method, and the identification of its molecular targets. Additionally, the development of 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide derivatives with improved efficacy and reduced toxicity may be a promising avenue for future research.
Conclusion:
In conclusion, 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide can be synthesized using different methods, including the reaction of 5-methoxy-2-methylbenzothiazole-6-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylacetamide to form 2-chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide. Another method involves the reaction of 5-methoxy-2-methylbenzothiazole-6-carboxylic acid with phosphorous oxychloride, followed by the reaction with N,N-dimethylacetamide to form 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide.

Scientific Research Applications

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide has shown potential in various scientific research applications, including its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its antimicrobial activity has been demonstrated against various bacterial strains. Additionally, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-6-13-8-3-9(16-2)7(4-10(8)17-6)14-11(15)5-12/h3-4H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLGQVMVOQSJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide

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